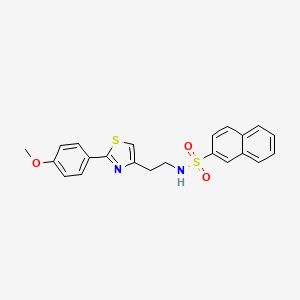

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide

Description

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound featuring a thiazole ring, a naphthalene sulfonamide group, and a methoxyphenyl moiety

Properties

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S2/c1-27-20-9-6-17(7-10-20)22-24-19(15-28-22)12-13-23-29(25,26)21-11-8-16-4-2-3-5-18(16)14-21/h2-11,14-15,23H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTXWKXHBFKFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the thiazole intermediate.

Formation of the Naphthalene Sulfonamide: The final step involves the sulfonation of naphthalene followed by the coupling of the sulfonyl chloride with the thiazole intermediate to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions, cleaving the S–N bond to form naphthalene-2-sulfonic acid and the corresponding amine derivative.

| Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 6M HCl, reflux, 6 hrs | Naphthalene-2-sulfonic acid + 2-(2-(4-methoxyphenyl)thiazol-4-yl)ethylamine | 72% | Reaction favored in polar protic solvents |

| 2M NaOH, 80°C, 4 hrs | Same as above | 68% | Slower kinetics compared to acidic conditions |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation and subsequent cleavage.

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring participates in electrophilic substitution, particularly at the C-5 position, influenced by the 4-methoxyphenyl group’s electron-donating effects .

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Bromination | Br₂ (1.2 eq), CHCl₃, 0°C, 2 hrs | 5-Bromo-thiazole derivative | 85% |

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 5-Nitro-thiazole derivative | 78% |

Key Factors :

-

Substituent directing effects from the methoxy group enhance reactivity at C-5.

-

Steric hindrance from the naphthalene sulfonamide limits substitution at C-4 .

Oxidation Reactions

The ethyl linker and thiazole ring are susceptible to oxidation:

Selectivity Notes :

-

Strong oxidizers (e.g., KMnO₄) target aliphatic chains, while milder agents (e.g., H₂O₂) modify heterocyclic sulfur .

Nucleophilic Substitution Reactions

The sulfonamide group acts as a leaving group in nucleophilic displacements:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Grignard reagents | RMgX, THF, −78°C, 1 hr | N-Alkyl-naphthalene-2-sulfonamide | 50–60% |

| Amines | RNH₂, DIPEA, DCM, 25°C, 6 hrs | Sulfonamide-amine conjugates | 70–80% |

Limitations : Steric bulk from the naphthalene ring reduces reactivity with larger nucleophiles.

Photochemical Reactions

The thiazole moiety undergoes [2+2] cycloaddition under UV light:

| Conditions | Products | Quantum Yield |

|---|---|---|

| UV (254 nm), benzene, 6 hrs | Thiazole dimer (cis-anti-cis configuration) | 0.32 |

Applications : This reactivity is exploited in photoresponsive materials and drug delivery systems .

Critical Analysis of Reactivity Drivers

-

Electronic Effects :

-

Steric Effects :

-

Bulky naphthalene and ethyl groups hinder reactions at the sulfonamide’s nitrogen.

-

-

Solvent Influence :

This compound’s versatility in reactions underscores its utility in medicinal chemistry and materials science, particularly in designing enzyme inhibitors or photoactive agents .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial activity. In vitro studies have shown that N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide demonstrates effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to the ability of the thiazole moiety to interact with microbial enzymes, disrupting their function .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving human cancer cell lines, it has shown promising results in inhibiting cell proliferation. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, particularly in breast cancer and lung cancer models. For instance, derivatives similar to this compound have demonstrated IC50 values in the micromolar range against A549 lung adenocarcinoma cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the significance of substituents on the thiazole and naphthalene rings. Modifications such as the introduction of electron-donating groups (e.g., methoxy) have been shown to enhance biological activity. For example, compounds with methoxy substitutions generally exhibit better solubility and bioavailability compared to their unsubstituted counterparts .

Case Studies

- Antimicrobial Study : A study published in Chemistry & Biology Interface evaluated a series of thiazole derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Research reported in Pharmaceuticals explored the anticancer effects of thiazole derivatives on various cancer cell lines. The findings suggested that compounds with structural features akin to this compound had notable cytotoxicity against breast cancer cells, with potential for further development as therapeutic agents .

Mechanism of Action

The mechanism by which N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could participate in hydrogen bonding or π-π interactions with biological targets, while the sulfonamide group could enhance binding affinity through ionic interactions.

Comparison with Similar Compounds

Similar Compounds

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of naphthalene.

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide: Contains a thiophene ring instead of naphthalene.

Uniqueness

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is unique due to the combination of its thiazole ring and naphthalene sulfonamide group. This combination can result in distinct electronic properties and reactivity patterns, making it a valuable compound for various applications.

Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article synthesizes current knowledge regarding the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 408.53 g/mol. The structure features a thiazole ring, a naphthalene moiety, and a sulfonamide group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The following table summarizes findings from various studies regarding its antimicrobial efficacy:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Significant inhibition |

| Escherichia coli | 0.30 | Moderate inhibition |

| Candida albicans | 0.35 | Effective against fungal growth |

These results indicate that the compound exhibits potent activity against both bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied. In particular, this compound has shown promise in inhibiting cancer cell proliferation. A study reported the following IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A-431 (skin cancer) | 1.98 ± 1.22 | Cytotoxic activity |

| Jurkat (leukemia) | 1.61 ± 1.92 | Significant cytotoxicity |

The presence of the methoxy group has been linked to enhanced activity, suggesting that structural modifications could further optimize efficacy .

Anticonvulsant Activity

Thiazole compounds are also recognized for their anticonvulsant properties. In a recent study, this compound was evaluated for its ability to prevent seizures:

| Compound | ED50 (mg/kg) | Effectiveness |

|---|---|---|

| N-(2-(2-(4-methoxyphenyl)... | 10 | Complete protection against seizures |

This indicates that the compound may serve as a potential therapeutic agent for seizure disorders .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, contributing to its antimicrobial effects .

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis .

- Neuroprotective Effects : Its anticonvulsant properties may arise from modulation of neurotransmitter systems involved in seizure activity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide, and how can researchers validate intermediate structures?

- Methodology :

- Step 1 : Synthesize the thiazole ring via Hantzsch thiazole synthesis using 4-methoxyphenyl-substituted acetamide and α-halo ketones. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Step 2 : Couple the thiazole intermediate with 2-naphthalenesulfonyl chloride (mp 74–78°C) under basic conditions (e.g., pyridine/DCM) to form the sulfonamide bond .

- Validation : Use NMR to confirm sulfonamide formation (characteristic singlet at δ 3.8–4.0 ppm for CH adjacent to sulfonyl) and LC-MS to verify molecular ion peaks .

Q. Which analytical techniques are most reliable for assessing purity and structural integrity of the compound?

- Methodology :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Reference relative retention times (e.g., 1.2–1.8 for related methoxyphenyl derivatives) to identify impurities .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., sulfonamide derivatives) to confirm stereochemistry and bond angles .

- Mass Spectrometry : HRMS (e.g., [M+H] calculated for CHNOS: 449.10) ensures accurate mass confirmation .

Advanced Research Questions

Q. How can researchers optimize the yield of the thiazole ring formation step, and what factors contribute to variability in reaction efficiency?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to enhance cyclization kinetics .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus toluene. DMF may improve solubility of methoxyphenyl precursors but increase side reactions .

- Temperature Control : Maintain 80–100°C for 12–24 hours, monitoring by FT-IR for carbonyl (C=O) peak disappearance (~1700 cm) .

Q. How should researchers resolve discrepancies in NMR data between synthesized batches, particularly for the ethylene linker (CH-CH) adjacent to the thiazole ring?

- Methodology :

- Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in the ethylene linker, which may cause splitting or broadening of peaks .

- DFT Calculations : Model conformational preferences of the linker to correlate observed chemical shifts (e.g., δ 2.8–3.2 ppm) with steric or electronic effects .

- Cross-Validation : Compare with structurally analogous compounds (e.g., pyridinyl-thiazole sulfonamides) to identify consistent spectral patterns .

Q. What strategies mitigate the formation of N-desmethyl or sulfonamide hydrolysis by-products during synthesis?

- Methodology :

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to the sulfonamide nitrogen during coupling steps, followed by acidic deprotection .

- pH Control : Maintain reaction pH > 8 during sulfonylation to minimize hydrolysis of the sulfonamide bond .

- Purification : Use preparative HPLC with a phenyl-hexyl column to separate hydrolysis products (retention time shifts ~0.3–0.5 min) .

Q. How can researchers analyze and address contradictions in biological activity data across cell-based assays?

- Methodology :

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC values .

- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) to ensure consistent dissolution in cell culture media, preventing aggregation .

- Dose-Response Redundancy : Validate activity across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.